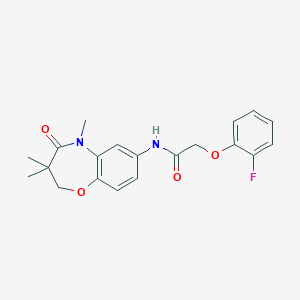

2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide

Description

The compound 2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide features a 1,5-benzoxazepin core, a seven-membered heterocyclic ring system fused with a benzene ring. The benzoxazepin moiety is substituted at positions 3, 3, and 5 with methyl groups and at position 7 with an acetamide group bearing a 2-fluorophenoxy substituent.

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O4/c1-20(2)12-27-17-9-8-13(10-15(17)23(3)19(20)25)22-18(24)11-26-16-7-5-4-6-14(16)21/h4-10H,11-12H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTVIYBRSSAZJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3F)N(C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide typically involves multiple steps. The process begins with the preparation of the fluorophenoxy intermediate, followed by the formation of the tetrahydrobenzo oxazepin ring. The final step involves the acylation of the intermediate to form the target compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include benzoxazepin derivatives with variations in the acyl side chain and substituents (Table 1).

Table 1: Structural Comparison of Benzoxazepin Derivatives

Key Observations :

- Target Compound: The 2-fluorophenoxy acetamide group introduces polarity via the fluorine atom, which may enhance solubility compared to lipophilic trifluoromethyl (BI81799) or steric tert-butyl (BF38395) groups. The acetamide linkage (–NHCO–) differs from benzamide (–CONH–) in hydrogen-bonding capacity and conformational flexibility.

- BI81799 and BF38395 : Benzamide derivatives with electron-withdrawing (trifluoromethyl) or bulky (tert-butyl) groups, likely influencing target selectivity and metabolic stability .

- Pyrimidine-Acetamide Analogs : These feature a sulfanyl linker and chlorophenyl group, forming intramolecular N–H⋯N hydrogen bonds (S(7) motif) and crystal-packing dimers (R₂²(8) motif).

Hydrogen Bonding and Solid-State Behavior

The target compound’s acetamide group and fluorophenoxy substituent are poised to engage in distinct intermolecular interactions:

- Acetamide vs. Benzamide: The –NHCO– group can act as both hydrogen bond donor (N–H) and acceptor (C=O), whereas benzamide’s –CONH– offers similar functionality but with altered geometry.

- Fluorophenoxy Interactions: The fluorine atom may participate in weak C–F⋯H or F⋯π interactions, contrasting with the stronger N–H⋯O/N/Cl bonds observed in pyrimidine-acetamide analogs .

Physicochemical and Pharmacological Implications

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide , with the CAS number 921587-16-8 , is a synthetic organic molecule belonging to the class of benzoxazepines. Its unique structure combines a fluorophenoxy group with a tetrahydrobenzoxazepine moiety, which may contribute to its potential biological activities. This article explores the biological activity of this compound based on available research findings.

The molecular formula for this compound is , with a molecular weight of 372.4 g/mol . The presence of a fluorine atom is believed to enhance the compound's lipophilicity and biological activity, making it an interesting subject for medicinal chemistry research .

Biological Activity Overview

Research into the biological activity of this compound has identified several potential therapeutic effects:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. The mechanism by which it operates could involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

- Neuroprotective Effects : The structural characteristics of the compound may indicate potential neuroprotective properties. Compounds in the benzoxazepine class have been studied for their effects on neurodegenerative diseases.

- Anti-inflammatory Activity : There is evidence to suggest that similar compounds can modulate inflammatory responses in various biological systems.

Anticancer Activity

Recent studies have highlighted the potential of benzoxazepine derivatives in cancer therapy. For instance, compounds structurally related to this compound have been shown to inhibit cancer cell proliferation and induce apoptosis in vitro and in vivo models .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cancer Type | Mechanism of Action | Result Summary |

|---|---|---|---|

| Study A | Colorectal Cancer | Induction of apoptosis | Significant reduction in tumor growth |

| Study B | Breast Cancer | Inhibition of cell proliferation | Decreased viability of cancer cells |

| Study C | Lung Cancer | Modulation of signaling pathways | Enhanced apoptotic markers observed |

Neuroprotective Effects

Benzoxazepine derivatives have been investigated for their neuroprotective effects against oxidative stress and neuroinflammation. These compounds may inhibit pathways leading to neuronal apoptosis and promote cell survival through antioxidant mechanisms .

Anti-inflammatory Activity

Compounds similar to this compound have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators .

Case Studies

A case study involving a related benzoxazepine compound demonstrated significant efficacy in reducing tumor size in xenograft models when administered at specific dosages over defined periods . The study highlighted the importance of dosage and administration routes in maximizing therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.